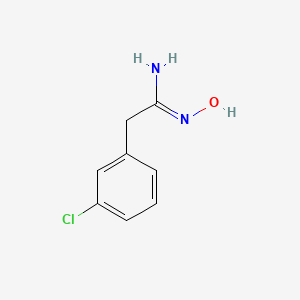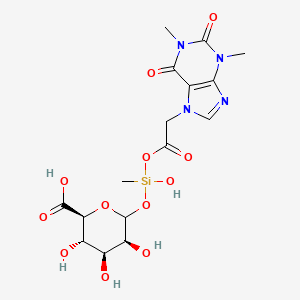
2-(3-chlorophenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N’-hydroxyethanimidamide is an organic compound with a complex structure that includes a chlorinated phenyl ring and a hydroxyethanimidamide group
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .
Biochemical Pathways
For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
A study investigating the in vivo metabolism of a similar compound in rats was conducted using high-performance liquid chromatography (hplc) .
Result of Action
Similar compounds, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .
Action Environment
It is known that the environment can significantly impact the effectiveness and stability of similar compounds .
Análisis Bioquímico
Biochemical Properties
2-(3-chlorophenyl)-N’-hydroxyethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing mitochondrial function and energy production . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to alterations in their activity.
Cellular Effects
The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in mitochondrial function, leading to altered energy production and increased oxidative stress . Additionally, it has been linked to changes in gene expression related to mitochondrial maintenance and function .
Molecular Mechanism
At the molecular level, 2-(3-chlorophenyl)-N’-hydroxyethanimidamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit oxidative phosphorylation by acting as a protonophore, disrupting the proton gradient across the mitochondrial membrane . This disruption affects ATP synthesis and overall cellular energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have indicated that prolonged exposure to this compound can lead to sustained mitochondrial dysfunction and altered cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility of results.
Dosage Effects in Animal Models
The effects of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced mitochondrial function and increased lifespan in certain models . At higher doses, it can induce toxic effects, including severe mitochondrial dysfunction and cell death . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.
Metabolic Pathways
2-(3-chlorophenyl)-N’-hydroxyethanimidamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative phosphorylation and energy metabolism . The compound’s impact on metabolic flux and metabolite levels can lead to significant changes in cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide within cells and tissues are essential for its biological activity. It is transported across cellular membranes and distributed to various organelles, including mitochondria . The compound’s interaction with transporters and binding proteins influences its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide is primarily within the mitochondria. This localization is critical for its activity, as it directly affects mitochondrial function and energy production . The compound may also undergo post-translational modifications that direct it to specific mitochondrial compartments, further influencing its biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydroxyethanimidamide group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chlorophenyl)-N’-hydroxyethanimidamide may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of automated systems ensures consistent quality and yield of the product. The final compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyethanimidamide group to an amine.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N’-hydroxyethanimidamide
- 2-(3-bromophenyl)-N’-hydroxyethanimidamide
- 2-(3-chlorophenyl)-N’-hydroxypropanimidamide
Uniqueness
2-(3-chlorophenyl)-N’-hydroxyethanimidamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxyethanimidamide group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTJREHZYDXQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


